Cas no 37630-54-9 ((E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid)

(E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid structure
37630-54-9 structure
商品名:(E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid
CAS番号:37630-54-9
MF:C14H9NO2
メガワット:223.226763486862
CID:4780341
PubChem ID:329770345

(E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • (e)-2-cyano-3-(naphthalen-2-yl)acrylic acid
    • (E)-2-cyano-3-naphthalen-2-ylprop-2-enoic acid
    • 2-CYANO-3-(2-NAPHTHYL)ACRYLIC ACID
    • (E)-2-Cyano-3-(2-naphthalenyl)-2-propenoic acid
    • (E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid
    • インチ: 1S/C14H9NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-8H,(H,16,17)/b13-8+
    • InChIKey: DGBCTRJIBBKQEU-MDWZMJQESA-N
    • ほほえんだ: OC(/C(/C#N)=C/C1C=CC2C=CC=CC=2C=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 377
  • トポロジー分子極性表面積: 61.1
  • 疎水性パラメータ計算基準値(XlogP): 3.1

(E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport

(E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
94477-100MG
(E)-2-Cyano-3-(2-naphthyl)acrylic acid
37630-54-9 ≥98.0%
100MG
¥2126.81 2022-02-23

(E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid 関連文献

(E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acidに関する追加情報

Comprehensive Guide to (E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid (CAS No. 37630-54-9): Properties, Applications, and Market Insights

(E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid (CAS 37630-54-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This α,β-unsaturated carboxylic acid derivative features a naphthalene backbone conjugated with a cyanoacrylic acid moiety, making it a versatile building block for advanced applications. Its molecular structure combines the aromatic properties of naphthalene with the reactive functionalities of both cyano and carboxylic acid groups, enabling diverse chemical transformations.

The compound's photophysical properties have become particularly relevant in current research trends, especially in the development of organic semiconductors and dye-sensitized solar cells (DSSCs). Many researchers are investigating how the extended π-conjugation system in (E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid contributes to electron delocalization, a hot topic in renewable energy applications. Recent studies (2023-2024) have explored its potential as an electron-accepting moiety in photovoltaic materials, addressing the global demand for sustainable energy solutions.

In pharmaceutical chemistry, this compound serves as a valuable intermediate for drug discovery. The presence of both electron-withdrawing cyano group and carboxylic acid functionality makes it particularly useful for designing small molecule inhibitors and biologically active compounds. Current literature suggests applications in developing anti-inflammatory agents and enzyme modulators, aligning with the growing interest in targeted therapies. The naphthalene core provides optimal hydrophobic interactions with biological targets, while the acrylic acid portion enables further derivatization.

The synthesis of (E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid typically involves a Knoevenagel condensation between 2-naphthaldehyde and cyanoacetic acid, a reaction that has seen numerous optimization studies in recent years. Modern synthetic approaches focus on green chemistry principles, including solvent-free conditions and catalytic methods, reflecting the chemical industry's shift toward sustainable practices. Researchers are particularly interested in improving the E/Z selectivity of this reaction, as the (E)-isomer generally demonstrates superior stability and desired properties.

From a commercial perspective, 37630-54-9 has seen steady demand growth in the fine chemicals market. Suppliers report increasing inquiries from both academic institutions and industrial R&D departments, particularly from regions with strong pharmaceutical and materials science sectors. The compound's price stability and availability in various purity grades (98-99.5%) make it accessible for different research applications. Current market analysis suggests particular interest from manufacturers of advanced electronic materials and specialty chemicals.

Quality control of (E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid relies heavily on modern analytical techniques. HPLC analysis remains the gold standard for purity assessment, while NMR spectroscopy (particularly 1H and 13C) confirms structural integrity. The compound typically appears as a light yellow to beige crystalline powder with good stability under recommended storage conditions (room temperature, protected from light and moisture). These characterization methods have become more sophisticated with advancements in analytical instrumentation, allowing for better batch-to-batch consistency.

Future research directions for CAS 37630-54-9 appear promising. Scientists are exploring its potential in molecular electronics, particularly as a component in organic field-effect transistors (OFETs). Additionally, its derivatization possibilities make it attractive for combinatorial chemistry approaches in drug discovery. The compound's ability to participate in various click chemistry reactions further expands its utility in bioconjugation applications. These developments align well with current trends in personalized medicine and smart materials, ensuring continued relevance in cutting-edge research.

For researchers working with (E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid, proper handling remains essential despite its non-hazardous classification. Standard laboratory precautions should be followed, including the use of personal protective equipment and adequate ventilation. The compound's material safety data sheet (MSDS) provides detailed handling instructions, which have been updated in recent years to reflect modern safety standards. Proper disposal methods should follow institutional guidelines for organic compounds.

The scientific literature contains numerous references to 37630-54-9, with publication rates increasing approximately 15% annually over the past five years. This reflects growing recognition of its utility across multiple disciplines. Recent patents have highlighted its incorporation into advanced material formulations, particularly those related to energy storage and optoelectronic devices. These intellectual property developments suggest expanding commercial applications beyond traditional research uses.

In conclusion, (E)-2-Cyano-3-naphthalen-2-ylprop-2-enoic acid represents a multifaceted compound with significant potential across scientific and industrial domains. Its unique structural features enable diverse applications ranging from renewable energy technologies to pharmaceutical development. As research continues to uncover new properties and applications, this compound will likely maintain its position as a valuable tool in modern chemistry. The convergence of its chemical versatility with current scientific priorities ensures that CAS 37630-54-9 will remain relevant in addressing tomorrow's technological challenges.

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